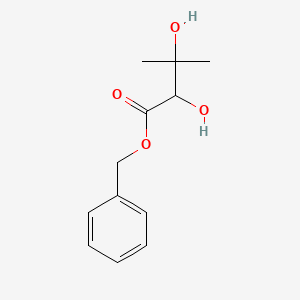

Benzyl (R)-2,3-dihydroxy-3-methylbutanoate

Description

Significance of Chiral Dihydroxy Esters in Asymmetric Synthesis

Chiral dihydroxy esters, a class to which Benzyl (B1604629) (R)-2,3-dihydroxy-3-methylbutanoate belongs, are of considerable importance in asymmetric synthesis. Asymmetric synthesis is a branch of organic chemistry focused on the controlled production of a specific stereoisomer of a chiral product. uwindsor.caslideshare.net Many biologically active molecules, particularly pharmaceuticals, are chiral and often only one of their enantiomers (mirror-image isomers) provides the desired therapeutic effect. du.ac.innih.gov

The significance of chiral dihydroxy esters stems from several key attributes:

Versatile Chiral Building Blocks : These molecules serve as valuable starting materials or intermediates for the synthesis of more complex, enantiomerically pure compounds. acs.org The presence of multiple functional groups (two hydroxyls and an ester) at defined stereocenters allows for a variety of subsequent chemical transformations.

Control of Stereochemistry : In multi-step syntheses, introducing a chiral building block early on can direct the stereochemical outcome of subsequent reactions, a strategy known as substrate control. uwindsor.ca This is crucial for creating target molecules with multiple chiral centers in the correct three-dimensional arrangement.

Access to Important Structural Motifs : The 1,2-diol (or vicinal diol) motif present in these esters is a common feature in many natural products and pharmaceuticals, including carbohydrates and certain antibiotics. acs.org The ability to synthesize these motifs with high stereochemical purity is a long-standing goal in organic synthesis.

The development of methods to create these chiral esters, such as asymmetric aldol (B89426) reactions or asymmetric dihydroxylation, represents a significant advancement in the field, providing chemists with reliable tools to access these valuable compounds. slideshare.netacs.org

Historical Context of Chiral Butanoate Derivatives in Chemical Research

The use of chiral butanoate derivatives has evolved in tandem with the broader field of asymmetric synthesis. Historically, the primary challenge was the selective synthesis of a single enantiomer of a chiral molecule from achiral starting materials.

Early approaches often relied on the resolution of racemic mixtures (a 1:1 mixture of enantiomers), a process that is inherently inefficient as it discards at least 50% of the material. A significant conceptual leap was the development of methods using "chiral auxiliaries". du.ac.inwikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate. It directs a chemical reaction to proceed stereoselectively, after which the auxiliary is removed, leaving behind an enantiomerically enriched product. wikipedia.org Chiral butanoate derivatives have been both the targets of and products resulting from these auxiliary-controlled methods.

More recently, the focus has shifted towards catalytic asymmetric methods. uwindsor.canih.gov These "fourth-generation" methods use a small, substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. du.ac.in The development of catalytic asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions has made a wide array of chiral molecules, including butanoate derivatives, more accessible. For instance, methods like the Sharpless asymmetric dihydroxylation provided a powerful tool for creating chiral diols from olefins, which could then be converted into derivatives like Benzyl (R)-2,3-dihydroxy-3-methylbutanoate. slideshare.net

Structural Elucidation and Stereochemical Definition of this compound

The precise structure and stereochemistry of this compound are defined by its molecular formula, connectivity, and the spatial arrangement of its atoms.

The compound has the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol . smolecule.com Its structure consists of a butanoate backbone with a methyl group at the 3-position and hydroxyl groups at the 2- and 3-positions. The carboxyl group is esterified with benzyl alcohol. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | benzyl (2R)-2,3-dihydroxy-3-methylbutanoate smolecule.com |

| CAS Number | 184528-76-5 smolecule.com |

| Molecular Formula | C₁₂H₁₆O₄ smolecule.com |

| Molecular Weight | 224.25 g/mol smolecule.com |

| InChI Key | HUYOGRCHSFVCNV-JTQLQIEISA-N smolecule.com |

Structural Elucidation

The elucidation of the compound's structure relies on standard analytical techniques in organic chemistry:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be used to confirm the connectivity of the atoms, showing signals corresponding to the benzyl group protons, the protons on the butanoate backbone, and the various carbon atoms in the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy would reveal the presence of key functional groups, such as a broad absorption band for the hydroxyl (-OH) groups and a strong absorption for the ester carbonyl (C=O) group.

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound and can provide information about its structure through analysis of its fragmentation patterns.

Stereochemical Definition

The "(R)" designation in the name specifies the absolute configuration of the chiral center at the second carbon (C2) of the butanoate chain. This is determined according to the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the substituents attached to the C2 chiral center are prioritized, and their arrangement in three-dimensional space defines the center as having the Rectus (R) configuration.

Confirmation of the absolute stereochemistry is a critical step. It is typically achieved by:

Synthesis from a known chiral precursor : If the compound is synthesized from a starting material of known absolute configuration via a reaction that does not affect the chiral center, the stereochemistry of the product can be inferred.

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to separate the (R) and (S) enantiomers and, by comparing with a known standard, identify the correct one. nih.gov

Chiral Derivatizing Agents : Reacting the molecule with a chiral agent, such as Mosher's acid, creates a mixture of diastereomers. wikipedia.org These diastereomers have distinct NMR spectra, which can be analyzed to determine the absolute configuration of the original molecule. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2,3-dihydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,13,15H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYOGRCHSFVCNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl R 2,3 Dihydroxy 3 Methylbutanoate

Chemo-Enzymatic and Biocatalytic Approaches

Chemo-enzymatic synthesis integrates the high selectivity of biological catalysts with the versatility of traditional chemical reactions. nih.gov Enzymes, particularly lipases and esterases, are valued for their ability to perform reactions with high regio- and stereoselectivity under mild conditions, which is advantageous for complex molecules. nih.govrsc.org This approach minimizes the need for protecting groups and can reduce the number of synthetic steps, leading to more efficient and environmentally benign processes. unimi.it

Enzymatic kinetic resolution is a widely used technique for separating racemic mixtures of chiral precursors. rsc.org This method relies on an enzyme that selectively catalyzes the transformation of one enantiomer in a racemic pair, leaving the other enantiomer unreacted. beilstein-journals.org For the synthesis of Benzyl (B1604629) (R)-2,3-dihydroxy-3-methylbutanoate, this could involve the resolution of a racemic mixture of a precursor alcohol or carboxylic acid.

Lipases are frequently employed for the kinetic resolution of secondary alcohols through O-acylation, a process known for its high enantioselectivity. rsc.org For instance, a racemic alcohol precursor can be treated with an acyl donor in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer), producing an ester and leaving the desired (R)-enantiomer as an unreacted alcohol, which can then be separated. scielo.brresearchgate.net The efficiency of this resolution is often expressed by the enantiomeric excess (e.e.) of the product and the remaining substrate.

Table 1: Comparison of Lipases in Kinetic Resolution of Racemic Alcohols

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Product e.e. (%) | Ref. |

|---|---|---|---|---|---|

| Lipase AK | Vinyl Acetate | Heptane | 44 | 94 (S)-alcohol | rsc.org |

| CAL-A | Vinyl Butyrate | Isooctane | 45 | 96 (R)-ester | scielo.br |

| CALB (Novozym 435) | - | 2-methyl-2-butanol | 55 | 80 (R)-acid | beilstein-journals.org |

This table presents illustrative data from studies on analogous compounds to demonstrate the principle of enzymatic resolution.

Biocatalytic transformations can be used not only for resolution but also for the direct asymmetric synthesis of chiral esters. unimi.it This can involve the enantioselective esterification of a prochiral diol or the reduction of a ketoester precursor. nih.gov Whole-cell biocatalysis offers an advantage by providing an environment where necessary cofactors, such as NADH or NADPH, are naturally regenerated. nih.govmdpi.com

The use of ketoreductases (KREDs) is a powerful method for producing chiral hydroxy esters from their corresponding ketoesters. nih.gov An enzymatic process can be designed for the asymmetric reduction of a ketoester precursor to the desired (R)-hydroxy ester. nih.gov The cofactor required for this reaction, typically NADPH, can be regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase. nih.gov This integrated enzymatic cascade allows for the efficient and highly selective production of the chiral intermediate necessary for the final esterification step. acs.org

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a classical approach that utilizes readily available, enantiomerically pure natural products as starting materials. rsc.org This strategy leverages the inherent chirality of natural molecules like amino acids, sugars, or terpenes to build complex target molecules, avoiding the need to create the chiral center from scratch.

Natural precursors such as L-malic acid or various hydroxybutanoates serve as versatile building blocks in chiral pool synthesis. For example, (S)-4-chloro-3-hydroxybutanoic acid methyl ester is a key chiral intermediate derived biocatalytically that is used in the total synthesis of other complex molecules. nih.gov The synthesis of Benzyl (R)-2,3-dihydroxy-3-methylbutanoate could theoretically start from a similar chiral hydroxybutanoate. The existing stereocenter is carried through a series of chemical modifications to arrive at the final product, ensuring the correct stereochemistry. This method is often efficient as the crucial stereochemical information is embedded in the starting material.

De Novo Asymmetric Synthesis Pathways

De novo asymmetric synthesis involves the creation of chiral centers from achiral or prochiral starting materials using a chiral catalyst or auxiliary. nih.govnih.gov This approach offers great flexibility in designing synthetic routes and allows for the synthesis of both enantiomers of a target molecule by selecting the appropriate catalyst enantiomer. researchgate.net

While standard esterification involves reacting a carboxylic acid with an alcohol, stereoselective esterification is a more advanced process where the chirality is introduced during the ester formation itself. This can be achieved through the enzymatic resolution of a racemic carboxylic acid with an alcohol, where a lipase selectively catalyzes the esterification of one enantiomer.

Alternatively, non-enzymatic chemical methods can be employed. The most common route to this compound involves the esterification of the pre-existing (R)-2,3-dihydroxy-3-methyl-butyric acid with benzyl alcohol. This reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. In this context, the chirality is already present in the acid precursor, and the esterification step itself is not stereogenic. However, the synthesis of the chiral acid precursor often relies on de novo asymmetric methods. For the esterification step, careful consideration of protecting groups for the hydroxyl functionalities may be necessary to prevent side reactions. smolecule.com Benzyl ethers are a common choice for protecting hydroxyl groups during such syntheses. smolecule.combeilstein-journals.org

Decarboxylative glycolate (B3277807) aldol (B89426) reactions represent an advanced de novo method that can provide direct access to the syn-diol motif present in the target molecule. smolecule.com This strategy uses benzyloxy-functionalized malonic acid half thioesters which, catalyzed by a copper complex, undergo decarboxylative coupling with an aldehyde to generate α-benzyloxy-β-hydroxy compounds with high stereoselectivity. smolecule.com

Asymmetric Induction in Carbon-Carbon Bond Formation

Asymmetric induction is a foundational principle in the synthesis of chiral molecules like this compound. It describes the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature in the substrate, reagent, catalyst, or environment. wikipedia.org This control over stereochemistry is crucial for obtaining the desired (R)-configuration at the C2 hydroxyl group.

One of the most powerful and widely used methods for asymmetric dihydroxylation is the Sharpless Asymmetric Dihydroxylation (SAD). nih.govwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to convert a prochiral alkene into a chiral vicinal diol with high enantioselectivity. nih.govwikipedia.org The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either the (R,S) or (S,R) enantiomer of the diol. nih.govwikipedia.org The reaction is typically performed using a stoichiometric oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium tetroxide catalyst, making the process economically and environmentally more viable. wikipedia.org

The general mechanism of the Sharpless Asymmetric Dihydroxylation involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the desired diol and the reduced osmate species, which is then re-oxidized to complete the catalytic cycle. wikipedia.org The enantioselectivity of the reaction is controlled by the chiral ligand, which creates a chiral pocket around the osmium tetroxide, directing the approach of the alkene from a specific face.

For the synthesis of this compound, a suitable precursor would be benzyl 3-methyl-2-butenoate. The Sharpless Asymmetric Dihydroxylation of this substrate using the appropriate chiral ligand would yield the desired product with high enantiomeric excess.

Table 1: Key Reagents in Sharpless Asymmetric Dihydroxylation

| Reagent | Function |

| Osmium Tetroxide (OsO₄) | Primary oxidizing agent that forms the vicinal diol. wikipedia.org |

| Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) | Controls the enantioselectivity of the reaction. nih.govwikipedia.org |

| Stoichiometric Oxidant (e.g., K₃Fe(CN)₆, NMO) | Regenerates the osmium tetroxide catalyst. wikipedia.org |

| Additive (e.g., Methanesulfonamide) | Can accelerate the catalytic cycle. wikipedia.org |

Strategic Use of Protecting Groups in Multistep Synthesis

In the multistep synthesis of complex molecules like this compound, protecting groups are essential tools to temporarily mask reactive functional groups. uchicago.edu This strategy prevents unwanted side reactions and allows for selective transformations at other positions of the molecule. uchicago.edu The synthesis of this target compound often requires the protection of the hydroxyl groups to facilitate other reactions, such as esterification or modifications at other parts of the molecule. smolecule.com

The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. uchicago.edu For hydroxyl groups, a variety of protecting groups are available, each with its own unique set of introduction and cleavage conditions.

Common protecting groups for hydroxyls include:

Benzyl (Bn) ethers: These are robust and can be removed by hydrogenolysis. libretexts.org

Silyl ethers (e.g., TMS, TBDMS, TIPS): These offer a range of stabilities and are typically removed by fluoride (B91410) ion sources or acidic conditions. libretexts.org

Acetals (e.g., THP, MOM): These are stable to basic and nucleophilic reagents and are removed under acidic conditions. libretexts.org

In the context of synthesizing this compound, a protecting group strategy might be employed if the synthesis starts from a precursor where the diol functionality is already present. For instance, if the synthesis begins with (R)-2,3-dihydroxy-3-methylbutanoic acid, the hydroxyl groups would need to be protected before the esterification with benzyl alcohol to prevent side reactions. smolecule.com The benzyl ester itself can be considered a protecting group for the carboxylic acid functionality.

An effective protecting group strategy involves "orthogonal protection," where different protecting groups can be removed selectively without affecting others. uchicago.edu This allows for the sequential manipulation of different functional groups within the same molecule.

Table 2: Common Protecting Groups for Hydroxyl Functions

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C libretexts.org |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | TBAF, HF libretexts.org |

| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Aqueous acid libretexts.org |

| Acetyl | Ac | Acetic anhydride, pyridine | Acid or base libretexts.org |

Methodologies for Reaction Yield Optimization and Process Efficiency

Optimizing reaction yield and process efficiency is a critical aspect of chemical synthesis, particularly for industrial applications. Several factors can be manipulated to improve the outcome of the synthesis of this compound.

Catalyst Selection and Loading: The choice of catalyst and its loading can significantly impact the reaction rate and yield. In the Sharpless Asymmetric Dihydroxylation, while osmium tetroxide is highly effective, its cost and toxicity necessitate using it in catalytic amounts. wikipedia.org The efficiency of the catalytic cycle, including the regeneration of the active catalyst, is crucial for achieving high yields.

Reaction Conditions: Temperature, pressure, and reaction time are key parameters that need to be optimized. For many organic reactions, there is an optimal temperature range that balances the reaction rate with the stability of the reactants and products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.

Table 3: Factors for Synthesis Optimization

| Factor | Considerations |

| Catalyst | Activity, selectivity, stability, cost, and toxicity of the catalyst. |

| Solvent | Solubility of reactants, reaction temperature, and potential for azeotropic removal of byproducts. smolecule.com |

| Temperature | Balancing reaction rate with the stability of reactants and products. |

| Concentration | Affects reaction kinetics and can influence the formation of side products. |

| Purification | Choice of method (e.g., recrystallization, chromatography) to maximize purity and recovery. smolecule.com |

Stereochemical Control and Enantiomeric Purity Assessment

Analytical Methods for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Its accurate determination is a critical step in asymmetric synthesis. Several advanced analytical methods are employed for this purpose.

Chromatographic methods are powerful tools for separating enantiomers, enabling their quantification. wvu.edu These techniques rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP). mdpi.com High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most prominent techniques used for this purpose. nih.govresearchgate.net

In chiral HPLC, the stationary phase is made of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). Enantiomers pass through the column at different rates because they form transient diastereomeric complexes with the CSP that have different energies, leading to different retention times. wvu.edu The choice of CSP and the mobile phase is crucial for achieving effective separation. For compounds like Benzyl (B1604629) (R)-2,3-dihydroxy-3-methylbutanoate, which contains hydroxyl and ester functional groups, polysaccharide-based CSPs are often effective.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred alternative to HPLC for its speed and efficiency. researchgate.net It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which results in faster analysis times and reduced solvent consumption. researchgate.net

Table 1: Common Chiral Stationary Phases for Separation of Hydroxy Esters

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase (HPLC/SFC) | Interaction Mechanism |

| Polysaccharide Derivatives (Cellulose) | Chiralcel® OD, Chiralcel® OJ | Hexane/Isopropanol, CO₂/Methanol | Hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. |

| Polysaccharide Derivatives (Amylose) | Chiralpak® AD, Chiralpak® AS | Hexane/Isopropanol, CO₂/Ethanol | Similar to cellulose, based on inclusion into helical polymer grooves and various intermolecular forces. |

| Macrocyclic Glycopeptides | Chirobiotic® V, Chirobiotic® T | Methanol/Water/Acid or Base | Multiple interaction sites including ion-exchange, hydrogen bonding, and inclusion complexation within the macrocyclic basket. |

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining enantiomeric purity. Since enantiomers are chemically identical in an achiral environment, their NMR spectra are indistinguishable. However, in the presence of a chiral auxiliary or a chiral shift reagent, this degeneracy is broken.

Chiral Derivatizing Agents (CDAs): A chiral analyte can be reacted with an enantiomerically pure CDA to form a covalent bond, resulting in a mixture of diastereomers. thieme-connect.de Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, their ratio, and thus the enantiomeric excess of the original analyte, can be calculated. A widely used CDA is (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. researchgate.net

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), that are Lewis acidic. libretexts.org They form rapid and reversible diastereomeric complexes with Lewis basic sites in the analyte, such as the hydroxyl groups in Benzyl (R)-2,3-dihydroxy-3-methylbutanoate. libretexts.org The paramagnetic nature of the lanthanide ion induces large chemical shift changes in the analyte's NMR spectrum, and the magnitude of these shifts differs for each enantiomer in the diastereomeric complex. This results in the separation of previously overlapping signals, allowing for direct quantification by integration. libretexts.orgrsc.org

Table 2: NMR Reagents for Enantiomeric Excess Determination

| Reagent Type | Example | Mechanism of Action | Advantages | Limitations |

| Chiral Derivatizing Agent (CDA) | Mosher's acid ((R)-MTPA) | Covalent bond formation to create stable diastereomers with distinct NMR signals. researchgate.net | Large, clear separation of signals. Can also be used to determine absolute configuration. | Requires a reactive functional group. Reaction must go to completion without kinetic resolution. thieme-connect.de |

| Chiral Solvating Agent (CSA) | (R)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Forms transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding. nih.gov | Non-destructive to the sample; no chemical reaction required. | Signal separation (ΔΔδ) is often small and concentration-dependent. |

| Chiral Lanthanide Shift Reagent (CLSR) | Eu(hfc)₃ | Reversible formation of diastereomeric Lewis acid-base complexes. libretexts.org | Induces large shifts, simplifying complex spectra. | Can cause significant peak broadening, reducing resolution. |

Investigation of Stereoselective Reaction Mechanisms

Achieving a high enantiomeric excess of this compound requires a synthetic route that is highly stereoselective. Asymmetric synthesis aims to produce a single enantiomer by using a chiral influence during the reaction. ethz.ch This can be achieved through chiral catalysts, chiral auxiliaries, or by starting from a chiral molecule (the "chiral pool"). ethz.ch

A common and effective method for creating the 2,3-dihydroxy motif is through the asymmetric dihydroxylation of an alkene. For the synthesis of the target molecule, this would involve the dihydroxylation of Benzyl 3-methylbut-2-enoate. The Sharpless Asymmetric Dihydroxylation is a powerful reaction for this transformation.

The mechanism involves the reaction of the alkene with osmium tetroxide (OsO₄) in the presence of a stoichiometric oxidant and a chiral ligand. The chiral ligand, typically a derivative of the dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) alkaloids, coordinates to the osmium center. This coordination creates a chiral pocket that directs the osmium tetroxide to add to one of the two faces of the alkene preferentially. For instance, using a (DHQD)₂PHAL ligand generally directs the dihydroxylation to deliver the two hydroxyl groups to the "top face" of the alkene when drawn in a standard orientation, leading to the (R)-configuration at the C2 position in the product. The catalytic cycle regenerates the osmium tetroxide, allowing it to be used in small quantities.

Diastereoselective Control in the Presence of Multiple Chiral Centers

The concept of diastereoselectivity arises when a reaction can produce two or more stereoisomers that are not mirror images of each other (diastereomers). This occurs in molecules that contain two or more chiral centers. libretexts.org

It is important to note that the subject of this article, this compound, possesses only one chiral center, located at the C2 position. The C3 carbon is a quaternary center, but it is not chiral because it is bonded to two identical methyl groups. Therefore, this molecule does not have diastereomers, and diastereoselective control is not a relevant consideration for its synthesis.

However, to illustrate the principle, one could consider a closely related hypothetical molecule with a second chiral center, such as Benzyl (2R, 3R)-2,3-dihydroxy-3-phenylbutanoate. In the synthesis of such a molecule, controlling the relative configuration of the two chiral centers (C2 and C3) would be crucial. For example, if this molecule were synthesized via a nucleophilic attack on a chiral α-hydroxy ketone, the stereochemical outcome would be governed by principles of diastereoselection. Models like the Felkin-Anh model would be used to predict which diastereomer would be formed preferentially by predicting the trajectory of the incoming nucleophile relative to the existing chiral center. nih.gov The steric and electronic properties of the substituents on the existing chiral center direct the approach of the reagent, leading to one diastereomer being formed in excess of the other. rsc.org

Applications of Benzyl R 2,3 Dihydroxy 3 Methylbutanoate As a Chiral Building Block

Precursor in the Synthesis of Complex Organic Molecules

As a chiral intermediate, this compound serves as a foundational element for synthesizing more elaborate organic structures. Its inherent chirality is transferred to subsequent molecules in a synthetic pathway, avoiding the need for costly and often inefficient resolution steps later on.

Chiral benzyl (B1604629) alcohols are common structural motifs in a vast number of natural products and pharmaceuticals. nih.gov Benzyl (R)-2,3-dihydroxy-3-methylbutanoate can be chemically modified to produce a variety of chiral alcohol and aldehyde intermediates. The diol functionality can be selectively protected or manipulated, allowing the ester group to be reduced to a primary alcohol. Subsequent oxidation can then yield the corresponding chiral aldehyde.

These transformations are central to synthetic chemistry. For instance, transition-metal-catalyzed asymmetric benzylic substitution reactions are a powerful method for creating stereogenic centers at the benzyl position. nih.gov Similarly, methods like the asymmetric addition of organometallic reagents to aryl carbonyl groups or the enantioselective arylation of aldehydes are employed to produce chiral secondary alcohols with high precision. nih.govresearchgate.net The chiral framework provided by this compound makes it an ideal starting point for sequences leading to these valuable intermediates.

Table 1: Selected Methods for Chiral Alcohol Synthesis

| Method | Description | Catalyst/Reagent Example |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral ketone to a chiral alcohol. nih.gov | Rhodium or Ruthenium complexes with chiral ligands |

| Asymmetric C-H Oxidation | Direct oxidation of a C-H bond to a C-OH group with stereocontrol. nih.gov | Transition-metal catalysts |

| Asymmetric Aldol (B89426) Reaction | Formation of β-hydroxy carbonyl compounds with control over new stereocenters. nih.gov | Chiral catalysts or auxiliaries |

The structure of this compound, containing both hydroxyl and ester functionalities, is well-suited for the synthesis of chiral heterocyclic scaffolds, particularly lactones. Lactones (cyclic esters) are prevalent in many biologically active natural products. Through an intramolecular transesterification reaction, where one of the hydroxyl groups attacks the ester carbonyl, the molecule can be cyclized to form a chiral γ-butyrolactone derivative.

Such chiral scaffolds are highly versatile and can be used as precursors for a variety of polyfunctional chemical platforms. researchgate.net The ability to generate these complex cyclic systems from a relatively simple acyclic precursor highlights the utility of this building block in synthetic strategies aimed at creating molecular diversity. researchgate.net

Role in the Total Synthesis of Specific Natural Products and their Analogues

The total synthesis of natural products is a key driver of innovation in organic chemistry. nih.gov Chiral building blocks like this compound are instrumental in these endeavors, often providing a significant portion of the final molecule's carbon skeleton with the correct stereochemistry already established. nih.gov Utilizing carbohydrates and their derivatives as a "chiral source" is a common and powerful strategy for the enantiospecific synthesis of complex bioactive molecules, including antibiotics and glycosidase inhibitors. nih.gov

Intermediate in the Preparation of Chiral Ligands and Catalysts for Asymmetric Reactions

The field of asymmetric catalysis relies heavily on the development of effective chiral ligands that can coordinate to a metal center and induce enantioselectivity in a chemical reaction. mdpi.com The diol system in this compound can be chemically modified to create bidentate ligands. These ligands can then form stable complexes with transition metals like rhodium, palladium, or ruthenium. mdpi.comresearchgate.net

These metal-ligand complexes act as chiral catalysts, enabling the enantioselective functionalization of C-H bonds, asymmetric transfer hydrogenation of ketones, and other crucial transformations. mdpi.comresearchgate.net For example, chiral phosphoric acids derived from BINOL motifs and amino acids have been successfully used as ligands in palladium-catalyzed enantioselective C-H arylation reactions. mdpi.com The ability to synthesize novel ligands from accessible chiral building blocks is crucial for advancing asymmetric catalysis.

Table 2: Examples of Chiral Ligand Classes in Asymmetric Catalysis

| Ligand Class | Metal Example | Application Example |

|---|---|---|

| Chiral Phosphoric Acids (CPA) | Palladium (Pd) | Enantioselective C-H arylation mdpi.com |

| Amino Acid Derivatives | Palladium (Pd) | Enantioselective C-H functionalization mdpi.com |

| Chiral Sulfoxides | Transition Metals | Enantioselective C-H arylation/alkynylation mdpi.com |

Integration into Chemoenzymatic and Stereospecific Reaction Sequences

Chemoenzymatic synthesis combines the advantages of highly selective biocatalytic reactions with the versatility of traditional organic chemistry. nih.govresearchgate.net Enzymes can perform transformations with exceptional enantio- and regioselectivity under mild conditions, which can be difficult to achieve with conventional chemical methods. nih.gov

This compound is an excellent substrate for such processes. For instance, a lipase (B570770) could be used to selectively hydrolyze the benzyl ester, or an oxidoreductase could selectively oxidize one of the hydroxyl groups. The resulting product can then be used in subsequent chemical steps. nih.gov This approach is exemplified in the synthesis of natural products where enzymes like non-heme iron dependent monooxygenases are used for specific hydroxylations, followed by conventional chemical reactions to complete the synthesis. nih.gov This synergy between biocatalysis and chemical synthesis allows for the efficient construction of complex chiral molecules. nih.govnih.gov

Biochemical and Metabolic Contexts of the R 2,3 Dihydroxy 3 Methylbutanoate Core Structure

Involvement in Branched-Chain Amino Acid Biosynthesis Pathways

The (R)-2,3-dihydroxy-3-methylbutanoate core structure is a key intermediate in the anabolic pathways of the essential branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine. These amino acids are vital for protein synthesis and various physiological functions.

Intermediary Role in Valine, Leucine, and Isoleucine Biosynthesis

(R)-2,3-dihydroxy-3-methylbutanoate, also known as (R)-α,β-dihydroxyisovalerate, serves as a central precursor in the biosynthesis of valine and is also involved in the pathways leading to leucine and isoleucine. wikipedia.orghmdb.ca In the multi-step synthesis of these amino acids, (R)-2,3-dihydroxy-3-methylbutanoate is formed from (S)-α-acetolactate via the action of the enzyme ketol-acid reductoisomerase (EC 1.1.1.86). hmdb.ca This enzyme catalyzes a combined isomerization and reduction reaction.

Subsequently, (R)-2,3-dihydroxy-3-methylbutanoate is converted to α-ketoisovalerate (3-methyl-2-oxobutanoate) through a dehydration reaction. wikipedia.orgwikipedia.org This α-keto acid is a direct precursor to valine, and it also serves as a substrate for the initial steps of leucine biosynthesis. acs.org The parallel pathway for isoleucine synthesis involves a structurally similar intermediate, (2R,3R)-2,3-dihydroxy-3-methylpentanoate, which is processed by the same set of enzymes.

| Precursor/Intermediate | Enzyme | Product | Pathway Involvement |

|---|---|---|---|

| (S)-α-Acetolactate | Ketol-acid reductoisomerase | (R)-2,3-dihydroxy-3-methylbutanoate | Valine and Leucine Biosynthesis |

| (R)-2,3-dihydroxy-3-methylbutanoate | Dihydroxy-acid dehydratase | α-Ketoisovalerate | Valine and Leucine Biosynthesis |

| (S)-α-Aceto-α-hydroxybutyrate | Ketol-acid reductoisomerase | (2R,3R)-2,3-dihydroxy-3-methylpentanoate | Isoleucine Biosynthesis |

| (2R,3R)-2,3-dihydroxy-3-methylpentanoate | Dihydroxy-acid dehydratase | α-Keto-β-methylvalerate | Isoleucine Biosynthesis |

Participation in Pantothenate and Coenzyme A (CoA) Biosynthesis

The metabolic pathway involving the (R)-2,3-dihydroxy-3-methylbutanoate core structure is intrinsically linked to the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA). wikipedia.orgwikipedia.orggenome.jp This connection underscores the central role of this metabolic intermediate in cellular metabolism.

The link is established through α-ketoisovalerate, the product of the dehydration of (R)-2,3-dihydroxy-3-methylbutanoate. nih.gov In bacteria, fungi, and plants, α-ketoisovalerate is a key precursor for the synthesis of pantoate, which is a central component of pantothenic acid. nih.gov Pantothenate is subsequently utilized in a series of enzymatic steps to form CoA, an essential cofactor in numerous metabolic reactions, including the tricarboxylic acid cycle and fatty acid metabolism. nih.gov

Characterization of Enzymatic Transformations Involving Dihydroxybutanoate Structures

The primary enzymatic transformation of (R)-2,3-dihydroxy-3-methylbutanoate is catalyzed by dihydroxy-acid dehydratase (DHAD) (EC 4.2.1.9). wikipedia.org This enzyme belongs to the hydro-lyase family and facilitates the removal of a water molecule from its substrate. wikipedia.org

DHAD is a homodimeric iron-sulfur cluster enzyme. nih.gov The catalytic mechanism involves the [4Fe-4S] cluster in bacteria, which is essential for the dehydration reaction. nih.gov The enzyme exhibits stereospecificity, acting on the (R)-isomer of 2,3-dihydroxy-3-methylbutanoate. nih.gov Structural studies of DHAD have revealed a narrow substrate channel, and the binding of the substrate is facilitated by its hydroxycarboxylic acid group, which mimics the natural substrate. nih.govresearchgate.net The dehydration reaction is a critical step, channeling the carbon flow towards the synthesis of branched-chain amino acids. researchgate.net

| Property | Description |

|---|---|

| Enzyme Commission Number | EC 4.2.1.9 |

| Enzyme Class | Lyase (Hydro-lyase) |

| Substrate | (R)-2,3-dihydroxy-3-methylbutanoate |

| Product | α-Ketoisovalerate + H₂O |

| Cofactor | Iron-sulfur cluster ([4Fe-4S] in bacteria) |

| Biological Role | Branched-chain amino acid biosynthesis, Pantothenate and CoA biosynthesis |

Occurrence and Significance in Microbial Metabolism (e.g., Saccharomyces cerevisiae)

The (R)-2,3-dihydroxy-3-methylbutanoate core structure is a known metabolite in the yeast Saccharomyces cerevisiae. ebi.ac.uk Its presence is integral to the valine biosynthesis pathway within this organism. ymdb.ca In S. cerevisiae, the mitochondrial dihydroxy-acid dehydratase is responsible for the conversion of (R)-2,3-dihydroxy-3-methylbutanoate to 3-methyl-2-oxobutanoate. ymdb.ca

The metabolism of compounds related to the BCAA biosynthesis pathway, such as acetoin (B143602) and 2,3-butanediol, has also been studied in S. cerevisiae. While not directly involving (R)-2,3-dihydroxy-3-methylbutanoate, these pathways are interconnected through common precursors like pyruvate (B1213749) and α-acetolactate. The regulation of these pathways is crucial for the production of various flavor compounds during fermentation processes.

The efficient synthesis of branched-chain amino acids is vital for the growth and stress tolerance of S. cerevisiae. Therefore, the metabolic flux through intermediates like (R)-2,3-dihydroxy-3-methylbutanoate is tightly regulated to meet the cellular demands for protein synthesis and other metabolic needs.

Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and detailed spectral assignments for Benzyl (B1604629) (R)-2,3-dihydroxy-3-methylbutanoate are not documented in the searched resources.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

While the molecular weight is known, detailed mass spectrometry data, including specific m/z values for fragments and a comprehensive fragmentation analysis of Benzyl (R)-2,3-dihydroxy-3-methylbutanoate, is unavailable.

Infrared (IR) Spectroscopy for Functional Group Identification

The characteristic IR absorption frequencies corresponding to the functional groups present in this compound are not reported in the available literature.

Theoretical and Computational Studies of Benzyl R 2,3 Dihydroxy 3 Methylbutanoate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational to understanding the three-dimensional structure of Benzyl (B1604629) (R)-2,3-dihydroxy-3-methylbutanoate and its influence on the compound's physical and chemical properties. These computational techniques are employed to identify the most stable conformations (isomers that can be interconverted by rotation around single bonds) and to understand the energetic landscape of these different spatial arrangements.

The conformational space of Benzyl (R)-2,3-dihydroxy-3-methylbutanoate is primarily dictated by the rotational freedom around several key single bonds: the C-O bond of the ester, the C-C bonds of the butanoate backbone, and the C-O bonds of the hydroxyl groups. The orientation of the bulky benzyl group relative to the chiral diol moiety is of particular interest, as it can significantly impact the molecule's interactions with other molecules, such as enzymes or chiral catalysts.

Research Findings:

Computational studies on similar benzyl esters and chiral diols typically employ a combination of molecular mechanics (MM) and quantum mechanics (QM) methods. A common workflow involves an initial broad conformational search using a computationally less expensive method like MM, followed by geometry optimization of the low-energy conformers using a more accurate QM method, such as Density Functional Theory (DFT).

For this compound, a key conformational feature would be the potential for intramolecular hydrogen bonding between the two hydroxyl groups, and between the hydroxyl groups and the ester carbonyl oxygen. These interactions can significantly stabilize certain conformations and restrict the molecule's flexibility. Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule in solution, showing how solvent interactions might influence the conformational preferences. nih.gov

Interactive Data Table: Predicted Low-Energy Conformers of this compound

Below is a hypothetical data table illustrating the kind of information that would be generated from a conformational analysis. The relative energies are calculated with respect to the most stable conformer.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-O-C-C of ester) | Intramolecular H-Bonding |

|---|---|---|---|

| 1 | 0.00 | 178.5 | OH(2)---OH(3) |

| 2 | 0.85 | -65.2 | OH(2)---O(carbonyl) |

| 3 | 1.52 | 70.1 | None |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly DFT, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

The key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, and its energy is related to the ionization potential. The LUMO is the orbital to which the molecule is most likely to accept electrons, and its energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Research Findings:

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich aromatic ring of the benzyl group and the oxygen atoms of the hydroxyl and ester groups. The LUMO is likely to be centered on the carbonyl group of the ester, which is the most electrophilic site.

The presence of hydroxyl groups and the ester functionality allows for both nucleophilic and electrophilic interactions. The reactivity of the hydroxyl groups can be modulated by their involvement in hydrogen bonding. A molecular electrostatic potential (MEP) map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding predictions of where it would interact with other reagents.

Interactive Data Table: Predicted Electronic Properties of this compound

This table presents plausible calculated electronic properties for the title compound, based on values typically observed for similar organic molecules.

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Moderate electron-donating ability |

| LUMO Energy | -0.95 | Moderate electron-accepting ability |

| HOMO-LUMO Gap | 5.90 | Good kinetic stability |

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions involving this compound and for characterizing the high-energy transition states that connect reactants and products. Such studies are crucial for understanding reaction mechanisms and for designing more efficient synthetic routes.

Common reactions involving this molecule could include esterification, transesterification, hydrolysis of the ester, and reactions of the hydroxyl groups. researchgate.netmdpi.commatec-conferences.org For each potential reaction, computational methods can be used to map out the potential energy surface, identifying the minimum energy pathways and the structures and energies of any intermediates and transition states.

Research Findings:

For instance, in the acid-catalyzed hydrolysis of the benzyl ester, a computational study would model the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. science.gov The calculations would identify the transition state for this step and any subsequent proton transfers, ultimately leading to the formation of (R)-2,3-dihydroxy-3-methylbutanoic acid and benzyl alcohol. The calculated activation energy for the rate-determining step would provide a theoretical estimate of the reaction rate.

Interactive Data Table: Predicted Energetics for the Acid-Catalyzed Hydrolysis of this compound

The following table provides a hypothetical energetic profile for the key steps in the acid-catalyzed hydrolysis of the title compound.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants + H+ | 0.0 |

| 2 | Protonated Ester | -5.2 |

| 3 | Transition State 1 (Water Attack) | 15.8 |

| 4 | Tetrahedral Intermediate | -2.1 |

| 5 | Transition State 2 (Proton Transfer) | 12.5 |

| 6 | Products + H+ | -8.7 |

Computational Approaches to Enantioselectivity Prediction and Mechanism Elucidation

Given that this compound is a chiral molecule, computational methods are invaluable for predicting and understanding the enantioselectivity of its synthesis. nih.gov Asymmetric synthesis often relies on the use of chiral catalysts or reagents that interact differently with the prochiral starting materials to favor the formation of one enantiomer over the other.

Computational approaches can model the interactions between the reactants and the chiral catalyst to determine the transition state energies for the formation of both the (R) and (S) enantiomers. The difference in these activation energies (ΔΔG‡) is directly related to the predicted enantiomeric excess (ee) of the reaction.

Research Findings:

To study the enantioselective synthesis of this compound, a researcher might computationally model the reaction of a prochiral precursor with a chiral catalyst. rsc.org For example, in an enzyme-catalyzed resolution, docking simulations could predict how the racemic ester fits into the active site of the enzyme, and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations could then be used to model the enzymatic reaction, revealing why one enantiomer reacts faster than the other.

These computational models can elucidate the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for chiral recognition and the resulting enantioselectivity. acs.orgresearchgate.net This understanding is crucial for the rational design of new and more effective chiral catalysts. illinois.edu

Interactive Data Table: Hypothetical Computational Results for an Enantioselective Reaction

This table illustrates the type of data that would be generated from a computational study of a hypothetical enantioselective reaction to produce this compound.

| Transition State | Relative Free Energy of Activation (kcal/mol) | Key Intermolecular Interaction | Predicted Product |

|---|---|---|---|

| TS-(R) | 12.5 | H-bond between catalyst and substrate OH | (R)-enantiomer |

| TS-(S) | 14.8 | Steric clash between catalyst and benzyl group | (S)-enantiomer |

| ΔΔG‡ (TS-(S) - TS-(R)) | 2.3 | - | Predicted ee = 98% in favor of (R) |

Future Research Directions and Synthetic Innovations

Development of Novel and More Efficient Enantioselective Synthetic Routes

The primary challenge in synthesizing compounds like Benzyl (B1604629) (R)-2,3-dihydroxy-3-methylbutanoate is the precise control of its stereochemistry. While traditional methods may involve the esterification of the parent acid, (R)-2,3-dihydroxy-3-methylbutanoic acid, with benzyl alcohol, future research is centered on developing more direct and efficient enantioselective routes. smolecule.com

A key area of innovation lies in the asymmetric dihydroxylation of unsaturated precursors. The Sharpless Asymmetric Dihydroxylation (SAD) reaction, for instance, is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgmdpi.com Research is focused on applying and refining this methodology for precursors of the target compound, such as benzyl tiglate (benzyl 2-methylbut-2-enoate). The choice of chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ)) dictates the facial selectivity of the dihydroxylation, allowing for the specific synthesis of the desired (R)-configured stereocenter at the C2 position. wikipedia.orgalfa-chemistry.com

Advancements in this area aim to improve catalyst efficiency, reduce the reliance on expensive or toxic reagents like osmium tetroxide, and broaden the substrate scope to achieve high yields and enantiomeric excesses (>98% ee) under milder conditions. alfa-chemistry.comlookchem.com

| Synthetic Route | Key Features | Potential Innovations |

|---|---|---|

| Classical Resolution | Separation of a racemic mixture. Often lower overall yield of the desired enantiomer. | Development of more efficient resolving agents; dynamic kinetic resolution processes. |

| Chiral Pool Synthesis | Starts from a naturally occurring enantiopure compound. | Identifying new, inexpensive starting materials from the chiral pool. |

| Asymmetric Catalysis (e.g., SAD) | Direct formation of the chiral centers from a prochiral substrate with high enantioselectivity. | New ligand design, use of alternative metal catalysts, osmium-free methods. acs.org |

Exploration of New Catalytic Systems for Derivatization Reactions

The two hydroxyl groups and the benzyl ester functionality of Benzyl (R)-2,3-dihydroxy-3-methylbutanoate offer multiple sites for chemical modification. Future research is actively exploring novel catalytic systems that can selectively functionalize these groups, thereby creating a diverse library of derivatives for various applications.

A significant challenge is the selective derivatization of one hydroxyl group in the presence of the other. Organocatalysis offers promising solutions for the site-selective functionalization of 1,2-diols. rsc.org Chiral catalysts, such as those based on boronic acids or benzoxaborole, can form transient cyclic boronate intermediates with the diol. rsc.org This interaction creates a chiral environment that renders the two hydroxyl groups inequivalent, allowing for a subsequent reaction (e.g., acylation, silylation, or sulfonylation) to occur at the more accessible site with high selectivity. rsc.orgnih.gov

Furthermore, the benzyl ester group can be a versatile handle for other transformations. Catalytic methods using agents like ferric chloride can facilitate the conversion of benzyl esters into other esters, amides, or anhydrides under mild conditions, often proceeding through an acid chloride intermediate. rsc.org A key research goal is to ensure these transformations occur without racemization of the adjacent chiral center.

Expansion of Applications as a Chiral Synthon in Diverse Chemical Disciplines

The pharmaceutical industry has a continuously rising demand for chiral intermediates to improve drug efficacy and reduce side effects. nih.govenamine.net this compound, as a chiral building block, is poised for expanded use in the asymmetric synthesis of complex molecules. nih.govresearchgate.net

Its vicinal diol motif is a common feature in many natural products and biologically active compounds, including polyketides, macrolides, and alkaloids. mdpi.com The ability to use this compound as a starting point provides access to these complex targets with pre-installed stereochemistry, significantly simplifying synthetic routes. Research efforts are directed at incorporating this synthon into the total synthesis of novel therapeutic agents and natural products. The development of robust derivatization strategies (as discussed in 8.2) will further enhance its utility, allowing chemists to use it as a modular building block in drug discovery pipelines.

Advanced Biocatalytic Strategies for Large-Scale Production of Chiral Butanoates

For industrial applications, chemical synthesis can be costly and generate significant waste. Biocatalysis, using enzymes or whole microorganisms, presents a green and efficient alternative for the large-scale production of chiral compounds.

Future strategies for producing chiral butanoates focus on two main areas: microbial fermentation to produce the parent acid and enzymatic synthesis of the final ester. Research has shown that certain microorganisms can perform stereospecific transformations. For example, the syn-dihydroxylation of precursors like 3-methylcrotonic acid using specific microbial strains can yield (S)-(+)-2,3-dihydroxy-3-methylbutanoic acid. acs.org Further screening and genetic engineering of microorganisms could lead to strains capable of producing the desired (R)-enantiomer with high titer and purity. Another innovative approach involves the in vivo depolymerization of intracellular polyhydroxyalkanoates (PHAs) by bacteria such as Pseudomonas putida, which can be engineered to secrete specific enantiomerically pure (R)-3-hydroxycarboxylic acids. nih.gov

| Strategy | Description | Advantages for Large-Scale Production |

|---|---|---|

| Whole-Cell Biotransformation | Use of engineered microorganisms to convert a simple precursor into the chiral acid. | High stereoselectivity, mild reaction conditions, potential for continuous fermentation. |

| Immobilized Enzyme Catalysis | Using isolated enzymes (e.g., lipases) fixed on a solid support to catalyze the esterification. | Enhanced enzyme stability, reusability of the biocatalyst, simplified product purification. mdpi.com |

| Enzyme Cascade Systems | Co-immobilizing multiple enzymes that work sequentially to convert a starting material to the final product. | Reduces downstream processing, minimizes intermediate purification steps, improves overall yield. rsc.org |

Q & A

Q. What synthetic routes are commonly employed to prepare Benzyl (R)-2,3-dihydroxy-3-methylbutanoate?

The compound is typically synthesized via esterification of (R)-2,3-dihydroxy-3-methylbutanoic acid with benzyl alcohol, using acid catalysts (e.g., H₂SO₄) or enzymatic methods. Lipase-catalyzed esterification under mild conditions (e.g., 40°C, solvent-free systems) can enhance enantioselectivity and reduce racemization . Protecting groups like benzyloxycarbonyl (Cbz) may stabilize hydroxyl groups during synthesis .

Q. How is the compound characterized to confirm its structural identity and stereochemistry?

Key techniques include:

- NMR : To resolve hydroxyl and methyl group environments (e.g., δ 1.2–1.4 ppm for CH₃ groups).

- Mass Spectrometry : Matches the molecular ion ([M+H]⁺) with the theoretical mass (e.g., 133.123 g/mol for the core dihydroxy acid moiety) .

- IR Spectroscopy : Confirms ester carbonyl (C=O, ~1740 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) stretches.

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H .

Q. What storage conditions are recommended to maintain stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester bond. Avoid exposure to moisture and light, as these can degrade diol and ester functionalities .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Enantioselective synthesis strategies include:

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify the (R)-enantiomer in racemic mixtures .

- Chiral Auxiliaries : Use of (R)-configured catalysts (e.g., BINOL-derived phosphoric acids) to direct stereochemistry during esterification .

- Kinetic Control : Monitor reaction progress via real-time chiral HPLC to terminate before racemization occurs.

Q. What methodologies resolve discrepancies in stereochemical analysis data (e.g., conflicting NMR vs. X-ray results)?

Discrepancies may arise from dynamic molecular conformations or solvent effects. Cross-validate using:

- X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. Which catalytic systems enhance selective esterification of the dihydroxy acid precursor?

- Heterogeneous Acid Catalysts : Sulfonic acid-functionalized mesoporous silica (e.g., SBA-15-SO₃H) improves yield (>85%) under solvent-free conditions.

- Biocatalysts : Immobilized lipases (e.g., Novozym 435) achieve >90% enantiomeric excess (ee) in non-polar solvents (e.g., hexane) .

Q. How are reaction kinetics modeled for enzymatic synthesis of this compound?

A Ping-Pong Bi-Bi mechanism is often applied, incorporating substrate inhibition terms for benzyl alcohol. Key parameters (Vmax, Km) are derived from initial rate studies, with data fitted using nonlinear regression (e.g., MATLAB or OriginPro) .

Q. What analytical strategies detect and quantify trace impurities (e.g., diastereomers or degradation products)?

- HPLC-MS/MS : Quantifies impurities at ppm levels using MRM (multiple reaction monitoring) modes.

- GC-FID : Monitors volatile degradation byproducts (e.g., benzyl alcohol) after derivatization .

Data Contradiction Analysis

Q. How should conflicting solubility data (polar vs. non-polar solvents) be interpreted?

Contradictions may arise from polymorphic forms or hydration states. Conduct:

- Phase Solubility Studies : Measure solubility in binary solvent systems (e.g., water-ethanol) to identify co-solvency effects.

- DSC/TGA : Detect hydrate formation, which alters solubility profiles .

Q. Why do catalytic efficiency results vary across studies using similar enzymes?

Differences in enzyme immobilization methods (e.g., covalent vs. adsorption) or solvent polarity affect activity. Standardize protocols using reference substrates (e.g., p-nitrophenyl acetate) to calibrate enzyme batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.